molecular formula C23H18N4O2 B10946156 2-{3-[(2-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline

2-{3-[(2-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10946156
M. Wt: 382.4 g/mol
InChI Key: NGGDOMHCLOPSNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[(2-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a triazole ring fused with a quinazoline moiety, along with a methoxyphenoxy group. Triazoloquinazolines are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-aminobenzonitrile with hydrazine hydrate to form the triazole ring, followed by cyclization with a suitable aldehyde to form the quinazoline moiety. The methoxyphenoxy group is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-{3-[(2-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(2-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The triazole and quinazoline moieties play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(2-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is unique due to its specific combination of triazole and quinazoline rings, along with the methoxyphenoxy group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C23H18N4O2

Molecular Weight

382.4 g/mol

IUPAC Name

2-[3-[(2-methoxyphenoxy)methyl]phenyl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C23H18N4O2/c1-28-20-11-4-5-12-21(20)29-14-16-7-6-8-17(13-16)22-25-23-18-9-2-3-10-19(18)24-15-27(23)26-22/h2-13,15H,14H2,1H3

InChI Key

NGGDOMHCLOPSNS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2=CC(=CC=C2)C3=NN4C=NC5=CC=CC=C5C4=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.